molecular formula C17H19N3O2 B2604563 3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine CAS No. 2380034-83-1

3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine

Cat. No.: B2604563
CAS No.: 2380034-83-1
M. Wt: 297.358
InChI Key: CLXSVPVJUCBNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine is a complex organic compound that features a pyridine ring connected to a piperidine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common method involves the reaction of 4-hydroxypyridine with piperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then subjected to further reactions, such as acylation, to introduce the carbonyl group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

pyridin-3-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(15-4-1-7-19-11-15)20-10-2-3-14(12-20)13-22-16-5-8-18-9-6-16/h1,4-9,11,14H,2-3,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXSVPVJUCBNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CC=C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.